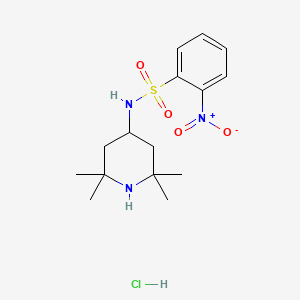![molecular formula C16H13ClN4O2 B4793540 N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4793540.png)
N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the use of bromine as a cyclic reagent, yielding isolated compounds with significant yields. These processes often result in the formation of compounds with potential herbicidal activity, suggesting a method that might be applicable to the synthesis of N-(2-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide (Liu et al., 2008).
Molecular Structure Analysis
Molecular structure analysis typically employs techniques such as X-ray diffraction, revealing crystallographic data crucial for understanding compound characteristics. For example, compounds synthesized in similar contexts exhibit monoclinic space groups with specific geometrical parameters, which can provide insights into the structural aspects of the compound (Liu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often lead to the formation of products with herbicidal or antifungal activities. These reactions are characterized by specific molecular interactions, such as intermolecular hydrogen bonds, that stabilize the crystal structure and contribute to the compound's activity (Xue Si, 2009).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility and crystallization behavior, are determined through recrystallization from mixture solvents at room temperature. The transparency and dimensions of the crystals obtained can indicate the compound's suitability for applications requiring specific physical characteristics (Prabhu et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from spectroscopic analyses such as UV–Vis, IR, NMR, and powder XRD techniques. These analyses provide insights into the compound's functional groups, molecular geometry, and potential reactivity patterns (Prabhu et al., 2001).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2/c17-12-3-1-2-4-13(12)19-14(22)5-6-15-20-16(21-23-15)11-7-9-18-10-8-11/h1-4,7-10H,5-6H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFFAWDKCUGTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



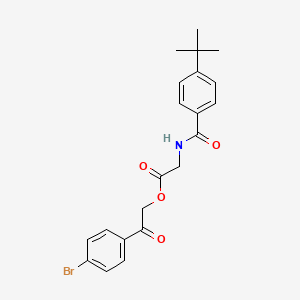
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4793472.png)
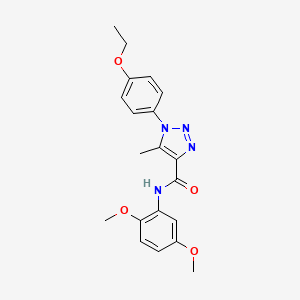
![methyl 4-ethyl-5-methyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4793480.png)

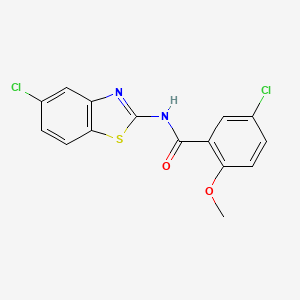
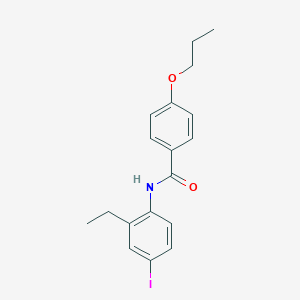
![N-[1-(hydrazinocarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4793513.png)
![3-(1,3-benzodioxol-5-yl)-6-methyl-N-[2-(4-morpholinyl)ethyl]isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4793528.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4793546.png)
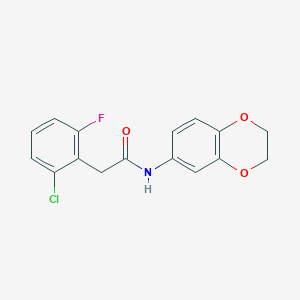
![3,5-bis(difluoromethyl)-1-[2-(5-methyl-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4793554.png)
![2-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4793560.png)
